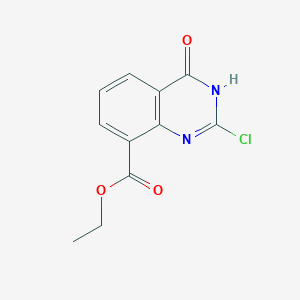

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

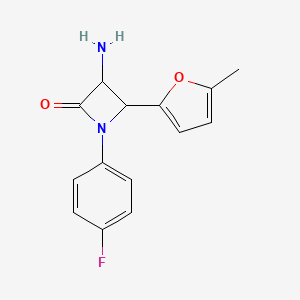

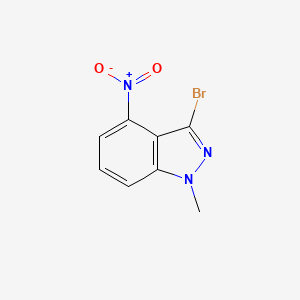

El 2-cloro-4-oxo-3,4-dihidroquinazolina-8-carboxilato de etilo es un compuesto heterocíclico que pertenece a la familia de las quinazolinas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de quinazolina con un sustituyente cloro en la posición 2, un grupo oxo en la posición 4 y un grupo éster de etilo en la posición 8. Los derivados de quinazolina son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-cloro-4-oxo-3,4-dihidroquinazolina-8-carboxilato de etilo típicamente implica la reacción de o-aminobenzofenonas con malonato de dietilo en condiciones básicas para formar los correspondientes 2-oxoquinolina-3-carboxilatos de etilo. Este intermedio luego se clora usando oxicloruro de fósforo (POCl3) para producir el producto deseado .

Métodos de producción industrial

La producción industrial de este compuesto sigue rutas sintéticas similares, pero a menudo emplea condiciones de reacción optimizadas para mejorar el rendimiento y la pureza. El uso de reactores de flujo continuo y principios de química verde, como las condiciones sin disolventes y los catalizadores reciclables, son comunes en entornos industriales para mejorar la eficiencia y reducir el impacto ambiental .

Análisis De Reacciones Químicas

Tipos de reacciones

El 2-cloro-4-oxo-3,4-dihidroquinazolina-8-carboxilato de etilo se somete a diversas reacciones químicas, incluidas:

Reacciones de sustitución: El grupo cloro en la posición 2 puede sustituirse con nucleófilos como aminas o tioles.

Reacciones de reducción: El grupo oxo en la posición 4 puede reducirse a un grupo hidroxilo utilizando agentes reductores como el borohidruro de sodio.

Hidrólisis: El grupo éster de etilo puede hidrolizarse al ácido carboxílico correspondiente en condiciones ácidas o básicas.

Reactivos y condiciones comunes

Sustitución: Nucleófilos (por ejemplo, aminas, tioles), disolventes (por ejemplo, etanol, diclorometano) y catalizadores (por ejemplo, paladio).

Reducción: Borohidruro de sodio, etanol o metanol como disolventes.

Hidrólisis: Ácido clorhídrico o hidróxido de sodio, agua como disolvente.

Productos principales

Sustitución: Formación de derivados 2-amino o 2-tio.

Reducción: Formación de derivados de 4-hidroxiquinazolina.

Hidrólisis: Formación de derivados de 8-carboxiquinazolina.

Aplicaciones Científicas De Investigación

El 2-cloro-4-oxo-3,4-dihidroquinazolina-8-carboxilato de etilo se ha explorado para diversas aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de derivados de quinazolina más complejos.

Biología: Se estudió por su potencial como agente antibacteriano y antifúngico.

Medicina: Se investigó por sus propiedades anticancerígenas y como un posible inhibidor de las tirosina quinasas.

Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas específicas

Mecanismo De Acción

El mecanismo de acción del 2-cloro-4-oxo-3,4-dihidroquinazolina-8-carboxilato de etilo implica su interacción con objetivos moleculares específicos, como enzimas y receptores. Por ejemplo, su potencial actividad anticancerígena se atribuye a su capacidad para inhibir las tirosina quinasas, que juegan un papel crucial en las vías de señalización celular involucradas en la proliferación y supervivencia celular .

Comparación Con Compuestos Similares

Compuestos similares

- 2-Cloro-4-oxo-3,4-dihidroquinolina-3-carboxilato de etilo

- 2-Cloro-4-oxo-1,4-dihidroquinolina-3-carboxilato de etilo

- 2-Cloro-4-oxo-3,4-dihidroquinazolina-6-carboxilato de etilo

Singularidad

El 2-cloro-4-oxo-3,4-dihidroquinazolina-8-carboxilato de etilo es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Sus sustituyentes específicos de posición permiten interacciones específicas con moléculas biológicas, lo que lo convierte en un compuesto valioso para el descubrimiento y desarrollo de fármacos .

Propiedades

Fórmula molecular |

C11H9ClN2O3 |

|---|---|

Peso molecular |

252.65 g/mol |

Nombre IUPAC |

ethyl 2-chloro-4-oxo-3H-quinazoline-8-carboxylate |

InChI |

InChI=1S/C11H9ClN2O3/c1-2-17-10(16)7-5-3-4-6-8(7)13-11(12)14-9(6)15/h3-5H,2H2,1H3,(H,13,14,15) |

Clave InChI |

KAFLUXIYBGSXPL-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC=CC2=C1N=C(NC2=O)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-(ethylamino)-2-methyl-](/img/structure/B11859786.png)